molecular formula C14H20O9 B3269263 1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose CAS No. 50615-78-6

1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose

Cat. No. B3269263
CAS RN: 50615-78-6
M. Wt: 332.3 g/mol
InChI Key: QZQMGQQOGJIDKJ-BUPNJJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose is a multi-functional compound extensively employed in the biomedical field . Its utilization in the synthesis of glycoconjugates is due to its role in facilitating cellular recognition events . It has a molecular formula of C14H20O9 .


Molecular Structure Analysis

The molecular structure of this compound is well defined. It has a molecular weight of 332.30 g/mol . The IUPAC name is [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.30 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 8 .

Advantages and Limitations for Lab Experiments

One advantage of using 1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose in lab experiments is that it is a synthetic compound that can be easily obtained in high purity. This allows for precise control over experimental conditions and minimizes the potential for contamination. However, one limitation of using this compound is that it may not fully mimic the biological functions of naturally occurring fucose-containing molecules. Additionally, the effects of this compound may be cell-type specific and may not be generalizable to all cell types.

Future Directions

There are many potential future directions for research on 1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose. One area of interest is the development of new inhibitors of fucosyltransferases that are more potent or selective than this compound. Another area of interest is the use of this compound in the development of glycoconjugate-based vaccines and therapeutics. Additionally, further research is needed to fully understand the biological functions of fucose-containing molecules and how they contribute to disease processes.

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose is widely used in scientific research as a tool to study the biological functions of fucose-containing molecules. It is commonly used as a substrate for enzymes that catalyze the transfer of fucose residues to glycoproteins and glycolipids. This compound can also be incorporated into synthetic glycoconjugates to study their interactions with lectins and other carbohydrate-binding proteins.

properties

IUPAC Name

[(2S,3R,4R,5S,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMGQQOGJIDKJ-BUPNJJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose
Reactant of Route 2
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.